4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide typically involves the formation of the oxadiazole ring followed by the introduction of the butanamide moiety. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 4-(4-Chlorophenyl)-1,2,4-oxadiazole
Uniqueness
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C18H15ClFN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C18H15ClFN3O2/c19-15-8-2-1-7-14(15)18-22-17(25-23-18)10-4-9-16(24)21-13-6-3-5-12(20)11-13/h1-3,5-8,11H,4,9-10H2,(H,21,24) |
InChI Key |
HFZAHHLXWPJOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
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